molecular formula C16H15ClN2O4 B11697256 N'-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide

N'-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide

Cat. No.: B11697256
M. Wt: 334.75 g/mol
InChI Key: JEWWADMVDRPQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with two methoxy groups and a chlorophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chlorophenylhydrazine to yield the desired hydrazide. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Catalyst: None required

    Purification: Recrystallization from ethanol or similar solvents

Industrial Production Methods

In an industrial setting, the production of N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide can be scaled up using similar reaction conditions. The process involves:

    Preparation of Acid Chloride: Reacting 3,4-dimethoxybenzoic acid with thionyl chloride in a large reactor.

    Formation of Hydrazide: Adding 2-chlorophenylhydrazine to the acid chloride under controlled conditions.

    Purification: Using industrial-scale recrystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the synthesis of polymers and materials with specific properties.

    Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

N’-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and chlorophenyl groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

N'-(2-chlorobenzoyl)-3,4-dimethoxybenzohydrazide

InChI

InChI=1S/C16H15ClN2O4/c1-22-13-8-7-10(9-14(13)23-2)15(20)18-19-16(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,20)(H,19,21)

InChI Key

JEWWADMVDRPQBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.